![molecular formula C12H12N6O2S B14416738 1-{3-[(7H-Purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione CAS No. 80900-21-6](/img/structure/B14416738.png)
1-{3-[(7H-Purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[(7H-Purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrimidine-2,4(1H,3H)-dione core linked to a 7H-purin-6-yl group via a sulfanylpropyl chain. The presence of both purine and pyrimidine moieties in its structure makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(7H-Purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the pyrimidine-2,4(1H,3H)-dione core: This can be achieved through the condensation of urea with malonic acid derivatives under acidic conditions.
Introduction of the sulfanylpropyl chain: This step involves the reaction of the pyrimidine-2,4(1H,3H)-dione with a suitable thiol reagent, such as 3-mercaptopropionic acid, under basic conditions.
Attachment of the 7H-purin-6-yl group: The final step involves the coupling of the intermediate with a purine derivative, such as 6-chloropurine, using a suitable base like potassium carbonate in an aprotic solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(7H-Purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to modify the purine or pyrimidine rings using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, potassium carbonate, aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced purine or pyrimidine derivatives.
Substitution: Substituted purine derivatives.
Scientific Research Applications
1-{3-[(7H-Purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes involving purine and pyrimidine metabolism.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases related to purine and pyrimidine metabolism.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 1-{3-[(7H-Purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes involved in purine and pyrimidine metabolism. The compound can inhibit or modulate the activity of these enzymes, leading to changes in cellular processes. The sulfanylpropyl chain may also facilitate the compound’s binding to specific proteins or nucleic acids, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1-{3-[(7H-purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione: Similar structure with a methyl group at the 5-position of the pyrimidine ring.
1-{3-[(7H-Purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione: The parent compound without any additional substituents.
Uniqueness
This compound is unique due to the presence of both purine and pyrimidine moieties linked by a sulfanylpropyl chain. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical transformations, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
80900-21-6 |
|---|---|
Molecular Formula |
C12H12N6O2S |
Molecular Weight |
304.33 g/mol |
IUPAC Name |
1-[3-(7H-purin-6-ylsulfanyl)propyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H12N6O2S/c19-8-2-4-18(12(20)17-8)3-1-5-21-11-9-10(14-6-13-9)15-7-16-11/h2,4,6-7H,1,3,5H2,(H,17,19,20)(H,13,14,15,16) |
InChI Key |
QIYTYDNKMMCHEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CCCSC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



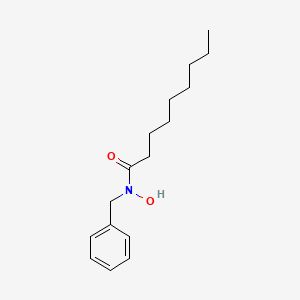
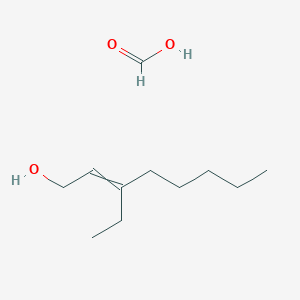
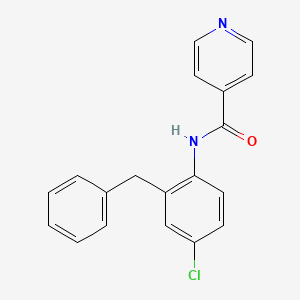
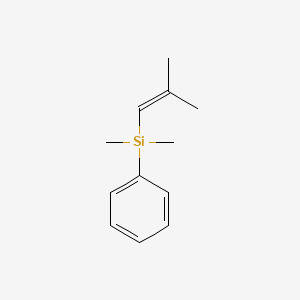
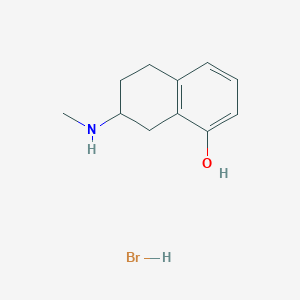
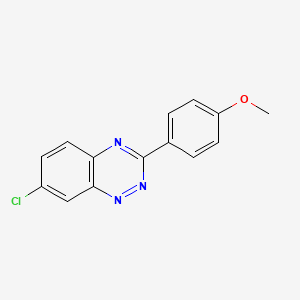
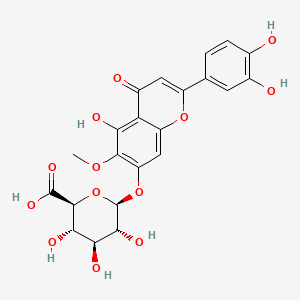
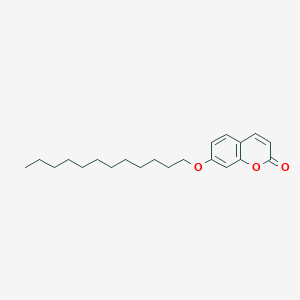

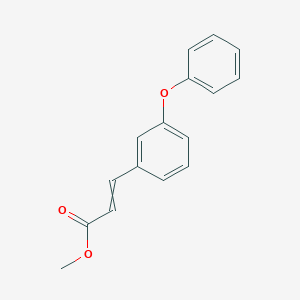
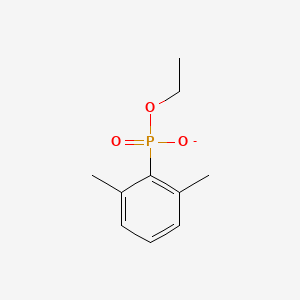
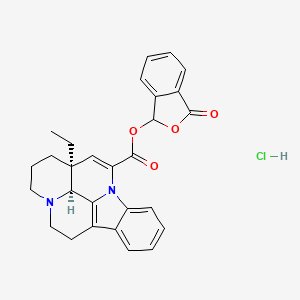
![[(2R,3S)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol;methanesulfonic acid](/img/structure/B14416759.png)
